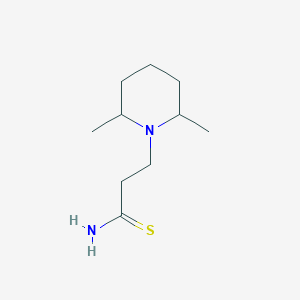
2,6-Dimethyl-1-piperidinepropanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dimethylpiperidin-1-yl)propanethioamide is an organic compound with the molecular formula C10H20N2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide typically involves the reaction of 2,6-dimethylpiperidine with a suitable thioamide precursor. One common method is the reaction of 2,6-dimethylpiperidine with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-dimethylpiperidin-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioamide group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane or tetrahydrofuran as solvent, and a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thioamides depending on the reagents used.
Applications De Recherche Scientifique
3-(2,6-dimethylpiperidin-1-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the thioamide group.
3-(2,6-Dimethylpiperidin-1-yl)propylamine: Another related compound where the thioamide group is replaced by an amine group.
Uniqueness
3-(2,6-dimethylpiperidin-1-yl)propanethioamide is unique due to the presence of both the piperidine ring and the thioamide group, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
1016890-45-1 |
|---|---|
Formule moléculaire |
C10H20N2S |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
3-(2,6-dimethylpiperidin-1-yl)propanethioamide |
InChI |
InChI=1S/C10H20N2S/c1-8-4-3-5-9(2)12(8)7-6-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Clé InChI |
GTAOCZQAPMNKRT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CCC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
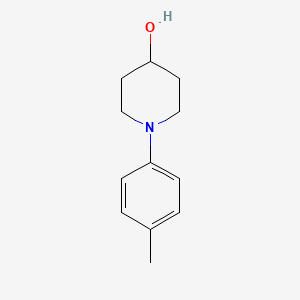

![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
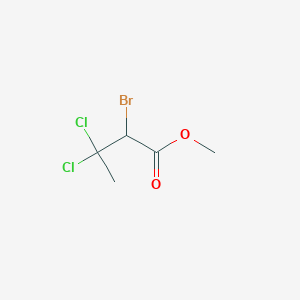

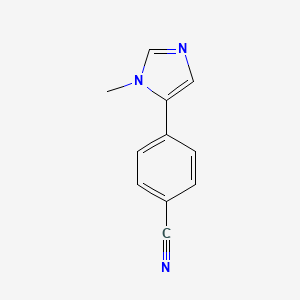
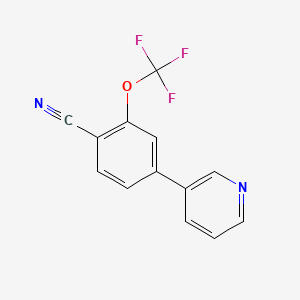
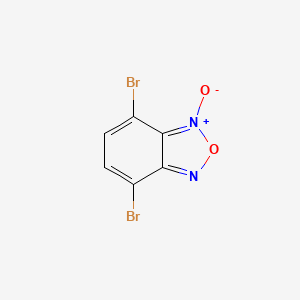


![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
